Physicochemical Profiling and Medicinal Chemistry Applications of 3-Hydroxyazetidine-1-carboxamide
Physicochemical Profiling and Medicinal Chemistry Applications of 3-Hydroxyazetidine-1-carboxamide
Executive Summary
In contemporary drug discovery, the optimization of physicochemical properties is as critical as target affinity. 3-Hydroxyazetidine-1-carboxamide (CAS: 429668-21-3) has emerged as a privileged, highly polar fragment used to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of lipophilic drug candidates [1]. By appending this low-molecular-weight, rigidified scaffold, medicinal chemists can systematically lower a molecule's partition coefficient (LogP), enhance aqueous solubility, and establish novel hydrogen-bonding networks within target binding pockets.
This technical whitepaper provides an in-depth analysis of the physicochemical properties of 3-Hydroxyazetidine-1-carboxamide, elucidates its mechanistic role in structural biology, and outlines self-validating experimental protocols for its characterization.
Structural and Physicochemical Profile
The utility of 3-Hydroxyazetidine-1-carboxamide stems from its dense functionalization within a compact, four-membered ring system. The azetidine core restricts conformational flexibility, thereby minimizing the entropic penalty typically incurred when flexible ligands bind to a target protein.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical descriptors that dictate the behavior of this fragment in aqueous and lipid environments [1, 2].
| Property | Value | Mechanistic Implication |
| Chemical Name | 3-Hydroxyazetidine-1-carboxamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 429668-21-3 | Unique identifier for regulatory/sourcing [1]. |
| Molecular Formula | C4H8N2O2 | Low molecular weight fragment. |
| Molecular Weight | 116.12 g/mol | High ligand efficiency (LE) potential. |
| Predicted XLogP | -1.7 | Highly hydrophilic; drives solubility [2]. |
| Hydrogen Bond Donors | 2 (-OH, -NH2) | Interacts with kinase hinge regions/GPCRs. |
| Hydrogen Bond Acceptors | 3 (-OH, C=O, N-ring) | Extensive hydration shell formation. |
| Topological Polar Surface Area | ~63.3 Ų | Contributes significantly to total polar surface area, limiting BBB permeability if exposed. |
Mechanistic Role in Drug Design
The incorporation of 3-Hydroxyazetidine-1-carboxamide into larger pharmacophores is not arbitrary; it is a calculated structural intervention.
-
Lipophilic Efficiency (LLE) Optimization: Many high-affinity binders suffer from excessive lipophilicity (LogP > 5), leading to poor solubility, high plasma protein binding, and metabolic liability. Appending the highly polar 3-hydroxyazetidine-1-carboxamide (XLogP ~ -1.7) significantly reduces the overall LogP of the parent molecule.
-
Targeted Hydrogen Bonding: The terminal carboxamide acts as a versatile hydrogen bond donor/acceptor. In the development of Trk family protein tyrosine kinase inhibitors and Sphingosine 1-phosphate (S1P1) receptor modulators, this specific moiety has been utilized to anchor the drug into solvent-exposed regions of the binding site, enhancing both affinity and residence time[3, 4].
Fig 1. Rational drug design pathway utilizing the azetidine fragment for ADME optimization.
Self-Validating Experimental Protocols
To accurately utilize this compound in drug development, its physicochemical parameters must be empirically validated. Below are detailed, self-validating workflows designed to ensure absolute data integrity.
Protocol A: High-Throughput Shake-Flask Method for LogD (pH 7.4) Determination
Because 3-Hydroxyazetidine-1-carboxamide lacks a strong UV chromophore (possessing only an isolated amide), standard UV-Vis spectroscopy is insufficient for accurate quantification. This protocol utilizes LC-MS/MS, incorporating a self-validating internal standard system.
-
Step 1: Phase Preparation. Pre-equilibrate equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by shaking at 25°C for 24 hours to ensure mutual saturation.
-
Step 2: Sample Spiking. Dissolve 3-Hydroxyazetidine-1-carboxamide in DMSO to create a 10 mM stock. Spike 10 µL of this stock into a vial containing 1 mL of the pre-equilibrated octanol/PBS mixture.
-
Step 3: Internal Standard Addition (Self-Validation). Add 1 µM of Propranolol (known LogD ~1.2) and Hydrocortisone (known LogD ~1.6) to the mixture. Causality: The inclusion of these reference standards validates the phase separation efficiency and the LC-MS/MS ionization response. If the calculated LogD of the standards deviates by >0.1 log units from literature values, the assay is flagged for failure, preventing false data generation.
-
Step 4: Equilibration & Separation. Shake the vials at 1,000 rpm for 2 hours at 25°C. Centrifuge at 3,000 x g for 15 minutes to achieve sharp phase separation.
-
Step 5: LC-MS/MS Quantification. Carefully extract aliquots from both the octanol and aqueous layers. Dilute the octanol phase 1:100 in methanol to prevent detector saturation. Quantify the compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Calculate LogD as
.
Protocol B: Orthogonal Kinetic Aqueous Solubility Assay
To prove the solubility-enhancing properties of this fragment, an orthogonal detection approach is required to eliminate false positives caused by supersaturation.
-
Step 1: Serial Dilution. Prepare a serial dilution of the compound in DMSO (from 0.1 mM to 50 mM).
-
Step 2: Aqueous Spiking. Transfer 5 µL of each DMSO stock into 95 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 5%).
-
Step 3: Nephelometric Detection. Incubate for 2 hours at room temperature. Read the plate using a laser nephelometer. Causality: Nephelometry detects the scattering of light caused by insoluble particulates. A sudden spike in light scatter indicates the precipitation point.
-
Step 4: LC-MS/MS Validation (Self-Validation). Filter the well contents through a 0.22 µm membrane and quantify the filtrate via LC-MS/MS. Causality: Nephelometry can miss amorphous nano-precipitates. By coupling light scatter detection with direct mass quantification of the filtrate, the system self-validates: the concentration at which light scatter increases must perfectly inversely correlate with a plateau in the LC-MS/MS concentration curve.
Fig 2. Self-validating kinetic solubility workflow combining nephelometry and LC-MS/MS.
Conclusion
3-Hydroxyazetidine-1-carboxamide is a highly effective structural tool in the medicinal chemist's arsenal. Its specific physicochemical properties—namely its low LogP, high topological polar surface area, and rigidified hydrogen-bonding vectors—make it ideal for rescuing lipophilic drug candidates from ADME-related attrition. By employing rigorous, self-validating analytical protocols, researchers can confidently leverage this fragment to optimize the pharmacokinetic profiles of next-generation therapeutics.
References
-
European Chemicals Agency (ECHA). "Identity - ECHA CHEM: 3-hydroxyazetidine-1-carboxamide". europa.eu. Available at: [Link]
-
PubChemLite. "3-hydroxyazetidine-1-carboxamide (C4H8N2O2)". uni.lu. Available at: [Link]
- Google Patents. "US10239846B2 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis". google.com.
- Google Patents. "US10774085B2 - Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds". google.com.
